molecular formula C13H7ClN4O4S B2372108 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 921080-02-6

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2372108
CAS RN: 921080-02-6
M. Wt: 350.73
InChI Key: GMJBFZBSHCLIJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps, including esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and HRMS, and single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are not explicitly mentioned in the available literature .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a series of steps, starting from 4-chlorobenzoic acid. Notably, some derivatives of this compound have demonstrated anti-tobacco mosaic virus (TMV) activity . Researchers have explored its potential as an antiviral agent, which could be valuable in combating viral infections.

Antitubercular Properties

The presence of a 5-nitrofuranyl scaffold in related compounds suggests potential antitubercular activity . Investigating its effects against Mycobacterium tuberculosis could provide insights into novel treatments for tuberculosis.

Antifungal Applications

Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been reported to possess antifungal properties . Further studies could explore the efficacy of this compound against fungal pathogens.

Herbicidal Potential

Certain sulfonamide derivatives have shown herbicidal properties, making them relevant for agricultural applications . Investigating whether this compound has similar effects on plant growth and weed control could be valuable.

Anticonvulsant Activity

Although not directly demonstrated for this specific compound, other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Researchers could explore its potential in managing seizures and related neurological conditions.

Antibacterial Effects

While not explicitly tested for this compound, related 1,3,4-thiadiazoles have exhibited antibacterial properties . Investigating its effects against bacterial strains could contribute to our understanding of its broader biological activities.

Safety And Hazards

The safety data sheet for similar compounds indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the development of similar compounds include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBFZBSHCLIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

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